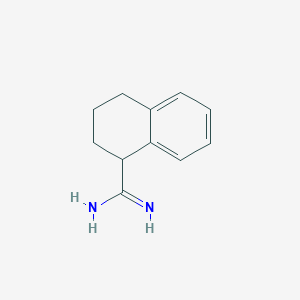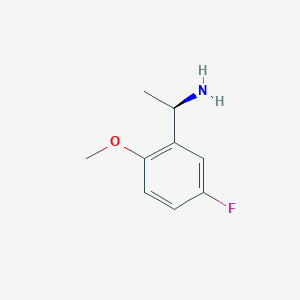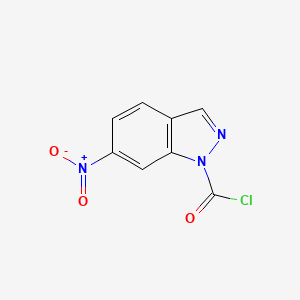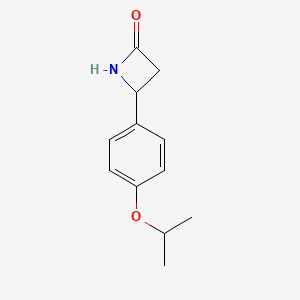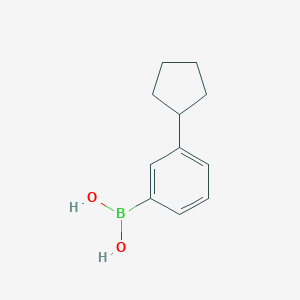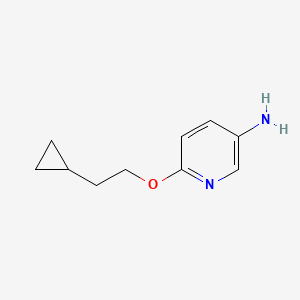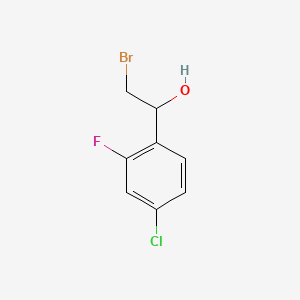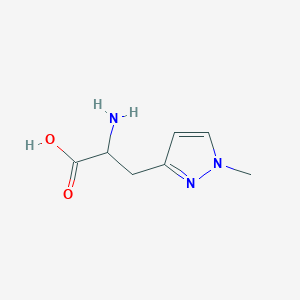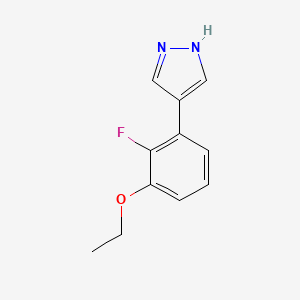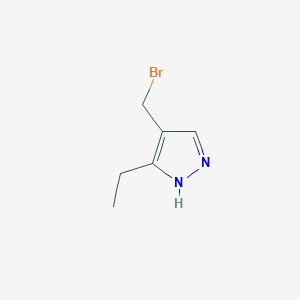
4-(bromomethyl)-3-ethyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bromomethyl)-3-ethyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of a bromomethyl group and an ethyl group on the pyrazole ring makes this compound particularly interesting for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-3-ethyl-1H-pyrazole typically involves the bromination of a suitable precursor. One common method is the bromination of 3-ethyl-1H-pyrazole using N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is usually carried out in a solvent such as carbon tetrachloride or dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This approach ensures consistent product quality and higher yields. The use of N-bromosuccinimide as a brominating agent is common in these methods .
化学反应分析
Types of Reactions
4-(Bromomethyl)-3-ethyl-1H-pyrazole undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is 3-ethyl-1H-pyrazole.
科学研究应用
4-(Bromomethyl)-3-ethyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable for creating various derivatives.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through nucleophilic substitution reactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals
作用机制
The mechanism of action of 4-(bromomethyl)-3-ethyl-1H-pyrazole involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can form covalent bonds with various nucleophilic sites in target molecules. This reactivity allows the compound to modify the structure and function of biomolecules, making it useful in biochemical and medicinal applications .
相似化合物的比较
Similar Compounds
Benzyl Bromide: Similar to 4-(bromomethyl)-3-ethyl-1H-pyrazole, benzyl bromide contains a bromomethyl group attached to a benzene ring.
4-(Bromomethyl)benzoic Acid: This compound has a bromomethyl group attached to a benzoic acid moiety and is used in the synthesis of pharmaceuticals.
4-(Bromomethyl)benzonitrile: This compound is used in the synthesis of ligands and other complex molecules.
Uniqueness
This compound is unique due to the presence of both a bromomethyl group and an ethyl group on the pyrazole ring. This combination of functional groups provides distinct reactivity and makes the compound versatile for various chemical transformations and applications.
属性
分子式 |
C6H9BrN2 |
|---|---|
分子量 |
189.05 g/mol |
IUPAC 名称 |
4-(bromomethyl)-5-ethyl-1H-pyrazole |
InChI |
InChI=1S/C6H9BrN2/c1-2-6-5(3-7)4-8-9-6/h4H,2-3H2,1H3,(H,8,9) |
InChI 键 |
HFKCCASQNIRZAF-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=NN1)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


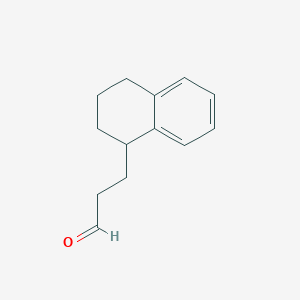
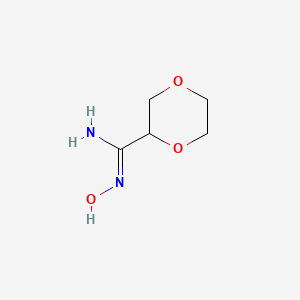
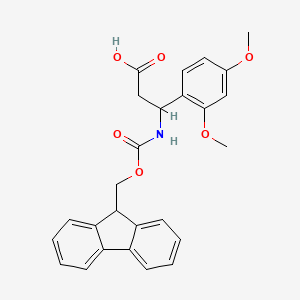
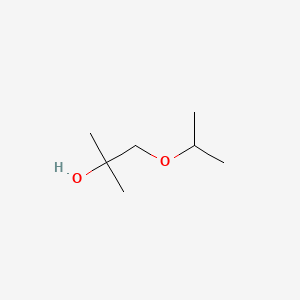
![N-(3-(3-Propiolamidophenyl)-1H-pyrazol-5-yl)thieno[2,3-b]pyrazine-6-carboxamide](/img/structure/B13620002.png)
